8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C24H16N2O4 and its molecular weight is 396.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including those similar to 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, has been explored in various studies. One novel method involves the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones through reactions involving 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols or similar precursors. These reactions yield materials in moderate to high yields, underscoring the efficiency of these synthetic processes (Osyanin et al., 2014).
Sensing Applications
The compound has also found application in sensing technologies. A derivative was utilized as a colorimetric chemosensor for detecting Hg2+ ions, showcasing excellent sensitivity and a noticeable color change upon ion detection. This indicates the potential of chromeno[2,3-d]pyrimidine derivatives in environmental monitoring and safety applications (Jamasbi et al., 2021).
Anticancer Activity
Research into the biological activity of pyrano[2,3-f]chromene derivatives, closely related to chromeno[2,3-d]pyrimidines, has demonstrated potential anticancer properties. A series of these compounds were synthesized and evaluated against various cancer cell lines, with some showing promising anticancer activities. This suggests the utility of such compounds in the development of new anticancer therapies (Hongshuang et al., 2017).
Antimicrobial Activity
Chromeno pyrimidinone derivatives have been synthesized and tested for antimicrobial activity against different bacterial and fungal strains. The synthesis method involved the use of Bronsted acidic ionic liquids as catalysts, highlighting the role of innovative synthetic techniques in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Green Chemistry Approaches
Efforts to synthesize chromeno[2,3-d]pyrimidine derivatives have also embraced green chemistry principles. One study reported the tannic acid-catalyzed synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives in a green solvent system, demonstrating the commitment to environmentally friendly chemical synthesis processes (Puvithra & Parthiban, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to cell cycle arrest . This suggests that 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione may interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in various cell lines . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
8-methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHGSUIGVLKRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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